molecular formula C40H67NO4 B049954 8a-Dnpdt CAS No. 123438-35-7

8a-Dnpdt

Cat. No.: B049954
CAS No.: 123438-35-7
M. Wt: 626 g/mol
InChI Key: MVMXWDWCIQXILT-WEMUVCOSSA-N
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Description

8a-Dnpdt (5-methoxy-4,5-dihydro-8-methyl[1,2,4]triazolo[1,5-a]quinazoline-2-thione) is a sulfur-containing heterocyclic compound synthesized via the reaction of 5-methoxy-4,5-dihydro-8-methyl[1,2,4]triazolo[1,5-a]quinazoline with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine . Its structure is characterized by a triazoloquinazoline backbone with methoxy and methyl substituents, and a thione group at position 2. Key spectral data include:

  • ¹H NMR: δ 2.45 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 6.85–7.40 (m, aromatic protons) .
  • MS: m/z 302 [M+H]⁺ with >98% purity .

Comparison with Similar Compounds

Key Observations :

  • Sulfur vs.
  • Synthetic Pathway : 8a-Dnpdt requires P₂S₅ for thionation, while 7a-d rely on LiAlH₄-mediated reduction, reflecting divergent reactivity profiles .

Stability and Reactivity

Quantum chemical calculations for This compound and its tautomer 9a reveal that the thione form (8a) is energetically favored due to resonance stabilization of the sulfur atom . In contrast, compounds like 7c (7,8-dimethoxy derivatives) exhibit reduced stability under acidic conditions due to the absence of sulfur-mediated resonance .

Spectral and Purity Comparisons

  • Purity : this compound (98%) surpasses 7b (95%) and 7d (93%), likely due to efficient recrystallization in aqueous DMF .
  • ¹³C NMR Shifts : The thione carbon in this compound appears at δ 178.5, distinct from the sulfonyl carbon in 7a (δ 52.3) .

Research Implications

The unique thione moiety in this compound positions it as a candidate for drug development (e.g., kinase inhibition) and materials science (e.g., coordination polymers). Future studies should explore its biological activity relative to sulfonyl analogs like 7a and oxygenated derivatives like 7b.

Limitations and Knowledge Gaps

  • Biological Data: No evidence from provided sources addresses the pharmacological properties of this compound.
  • Tautomer Dynamics: While tautomerism in 8a/9a is noted, experimental validation of equilibrium conditions is lacking .

Properties

CAS No.

123438-35-7

Molecular Formula

C40H67NO4

Molecular Weight

626 g/mol

IUPAC Name

2,4-dimethyl-2-[[2,5,7,8-tetramethyl-6-oxo-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3,4-dihydrochromen-8a-yl]peroxy]pentanenitrile

InChI

InChI=1S/C40H67NO4/c1-28(2)16-13-17-30(5)18-14-19-31(6)20-15-21-32(7)22-24-38(11)25-23-36-34(9)37(42)33(8)35(10)40(36,43-38)45-44-39(12,27-41)26-29(3)4/h22,28-31H,13-21,23-26H2,1-12H3/b32-22+

InChI Key

MVMXWDWCIQXILT-WEMUVCOSSA-N

SMILES

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C

Isomeric SMILES

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C

Canonical SMILES

CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C

Synonyms

8-((2,4-dimethyl-1-nitrilopent-2-yl)dioxy)tocopherone
8a-DNPDT

Origin of Product

United States

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